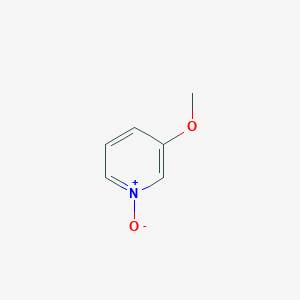

3-Methoxypyridine 1-oxide

Overview

Description

Synthesis Analysis

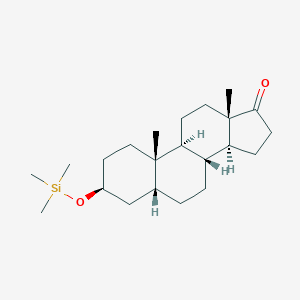

Molecular Structure Analysis

The molecular structure of 3-Methoxypyridine 1-oxide and related compounds has been explored through various spectroscopic methods. For instance, studies have utilized 1H and 13C nuclear magnetic resonance (NMR) and X-ray diffraction to study the tautomerism of pyridine N-oxides, revealing insights into their molecular structures in solution and in the crystalline state (P. Ballesteros et al., 1990).

Chemical Reactions and Properties

3-Methoxypyridine 1-oxide undergoes various chemical reactions, including nitration and reaction with active hydrogen compounds. For example, the nitration of 2- and 3-methoxypyridine-N-oxide leads to the formation of 4-nitro compounds as the sole reaction products, indicating the directive influence of the N-oxide group during nitration processes (H. J. Hertog & M. V. Ammers, 2010).

Physical Properties Analysis

The physical properties, including melting points and spectroscopic characteristics, of 3-Methoxypyridine 1-oxide derivatives, provide critical information for their identification and application. The synthesis and characterization of such compounds often involve determining these physical properties to confirm the structures of the synthesized compounds (W. Jianlong, 2007).

Chemical Properties Analysis

The chemical properties of 3-Methoxypyridine 1-oxide are influenced by its molecular structure, which affects its reactivity and interaction with other compounds. Studies focusing on the reactions of 3-Methoxypyridine 1-oxide with various reagents have helped to elucidate its reactivity patterns and the formation of diverse derivatives with potential applications in various fields (T. Sakamoto* et al., 1985).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Summary of the Application

3-Methoxypyridine 1-oxide is used as a catalyst to accelerate the addition of certain 1,2-acyclic diones to activated acetylenic esters .

Methods of Application or Experimental Procedures

While the specific methods and procedures aren’t detailed in the source, the general process involves using 3-Methoxypyridine 1-oxide as a catalyst in a chemical reaction. This typically involves mixing the catalyst with the reactants under controlled conditions to facilitate the reaction .

Flavoring Agent

Specific Scientific Field

This application falls under the field of Food Science .

Summary of the Application

3-Methoxypyridine 1-oxide can be used as a flavoring agent .

Methods of Application or Experimental Procedures

The specific methods and procedures aren’t detailed in the source, but generally, flavoring agents are added to food products during the manufacturing process to enhance or create specific flavors .

Precursor to Agrochemicals

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

3-Methoxypyridine 1-oxide can be used as a precursor to agrochemicals, such as chlorpyrifos .

Methods of Application or Experimental Procedures

Chlorpyrifos is produced from 3,5,6-trichloro-2-pyridinol, which is generated from 3-methoxypyridine 1-oxide by way of cyanopyridine .

Precursor to Pyridine Derivatives

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

3-Methoxypyridine 1-oxide can be used as a precursor to pyridine derivatives that have applications in the pharmaceutical industry .

Methods of Application or Experimental Procedures

The specific methods and procedures aren’t detailed in the source, but generally, the process involves using 3-Methoxypyridine 1-oxide as a starting material in the synthesis of various pyridine derivatives .

Precursor to 3-Pyridinecarboxamide

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3-Methoxypyridine 1-oxide can be used as a precursor to 3-pyridinecarboxamide .

Methods of Application or Experimental Procedures

The conversion involves the ammoxidation of 3-methylpyridine .

Safety And Hazards

The safety data sheet for 3-Methoxypyridine 1-oxide suggests that it is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

While specific future directions for 3-Methoxypyridine 1-oxide are not mentioned in the search results, the study of similar compounds suggests potential areas of interest. For example, the study of pyridine derivatives for their diverse functional groups is an active area of research . This could potentially include further studies on 3-Methoxypyridine 1-oxide.

properties

IUPAC Name |

3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREDSSUYAKFWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164160 | |

| Record name | Pyridine, 3-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypyridine 1-oxide | |

CAS RN |

14906-61-7 | |

| Record name | Pyridine, 3-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)